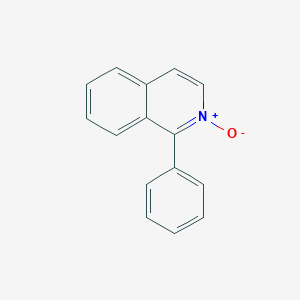

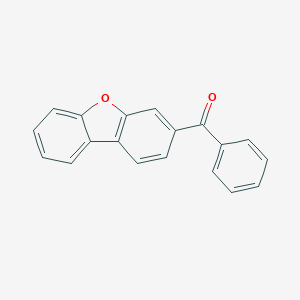

9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro-” is a chemical compound. It is a derivative of anthracene, a well-known aromatic hydrocarbon with wide applications, including in organic optoelectronics and pharmaceutical sciences . Derivatization at the C9/C10 leads to the formation of the ethano-bridge of the anthracene core structures .

Synthesis Analysis

The synthesis of similar compounds involves the introduction of different boryl acceptor moieties into an ortho donor (D)–acceptor (A) backbone structure . For instance, 9-boraanthryl, 10H-phenoxaboryl, and dimesitylboryl groups have been introduced into a structure containing a 9,9-diphenylacridine (DPAC) donor . The synthesis process typically involves a reaction at -78°C in toluene .Molecular Structure Analysis

The molecular structure of similar compounds shows steric congestion around the boron atom along with a highly twisted D–A structure . A short contact between the N and B atoms, indicative of an N → B nonbonding electronic interaction, is observed in the crystal structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds are characterized by high emissivity (PLQYs = 90–99%) and strong thermally activated delayed fluorescence (TADF) properties in both solution and solid state . The fluorescence bands of cyclic boryl-containing compounds are substantially blue-shifted compared to that of dimesitylboryl-containing compounds .Applications De Recherche Scientifique

Synthesis of Triptycene Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, are of great interest in organic chemistry due to their unique properties. They are used as building blocks in the chemical and materials sciences .

Methods of Application or Experimental Procedures

9-Bromotriptycene can be synthesized from 9-bromoanthracene and benzoquinone . Another method involves treating 9-bromotriptycene with n-BuLi and dimethyldisulfide, followed by two-step purification by chromatography and recrystallization .

Results or Outcomes

The synthesis of 9-Bromotriptycene and other triptycene derivatives has led to the development of new materials with unique properties. The understanding of the relations between triptycene structures and their properties has also been advanced .

Catalysis

Specific Scientific Field

Chemical Engineering

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, have been found to be useful in catalysis . They can be used to prepare catalysts that are effective in various chemical reactions .

Methods of Application or Experimental Procedures

A catalyst known as TRIP-SMe was prepared by treating 9-bromotriptycene with n-BuLi and dimethyldisulfide, followed by two-step purification by chromatography and recrystallization . This catalyst was used for the halogenation of various aromatic compounds under mild reaction conditions .

Results or Outcomes

The use of 9-Bromotriptycene in the preparation of catalysts has led to the successful halogenation of various aromatic compounds under mild reaction conditions . This has broadened the scope of reactions that can be catalyzed and has potential applications in the synthesis of complex organic molecules .

Molecular Interactions

Specific Scientific Field

Physical Chemistry

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, have unique properties in the liquid and solid states . They are used to study molecular interactions within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .

Methods of Application or Experimental Procedures

The study of molecular interactions involves the use of various spectroscopic techniques, such as NMR . The unique structure of 9-Bromotriptycene allows for the study of nonbonding interactions and hydrogen bonds .

Results or Outcomes

The study of molecular interactions involving 9-Bromotriptycene has led to a better understanding of the relations between triptycene structures and their properties . This knowledge is useful for researchers who are using triptycenes as building blocks in the chemical and materials sciences .

Propriétés

IUPAC Name |

1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROKCVTEYMWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165385 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

CAS RN |

15364-55-3 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)